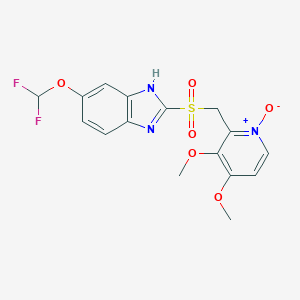

Pantoprazole Sulfone N-Oxide

Description

Propriétés

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O6S/c1-25-13-5-6-21(22)12(14(13)26-2)8-28(23,24)16-19-10-4-3-9(27-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTHABONYHEKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[N+](C=C1)[O-])CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635346 | |

| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953787-55-8 | |

| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pantoprazole Sulfone N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole, a widely used proton pump inhibitor, is synthesized through a multi-step process that involves the crucial oxidation of a sulfide intermediate to the active sulfoxide form. However, this oxidation step can lead to the formation of process-related impurities, including Pantoprazole Sulfone N-Oxide. This compound is a result of over-oxidation, where both the sulfur atom of the benzimidazole ring system and the nitrogen atom of the pyridine ring are oxidized. The presence of such impurities is a critical concern in pharmaceutical manufacturing, impacting the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis pathway of this compound, complete with detailed experimental protocols and quantitative data.

Synthesis Pathway Overview

The synthesis of this compound is not a targeted process in drug manufacturing but rather a side reaction that occurs during the synthesis of Pantoprazole. However, for the purpose of obtaining this compound as a reference standard for analytical and quality control purposes, specific synthetic routes can be employed. The general strategy involves two main steps:

-

Condensation: The initial step involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride. This reaction forms the pantoprazole sulfide intermediate.[1][2]

-

Oxidation: The subsequent step is the oxidation of the pantoprazole sulfide intermediate. To yield this compound, strong oxidizing agents are used to facilitate the oxidation of both the sulfide group to a sulfone and the pyridine nitrogen to an N-oxide.[3]

The overall synthesis can be visualized as follows:

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the synthesis of pantoprazole and its related impurities.

Part A: Synthesis of Pantoprazole Sulfide Intermediate[2]

-

Charge a suitable reaction vessel with 5-(difluoromethoxy)-2-mercaptobenzimidazole, deionized water, and sodium hydroxide.

-

Stir the mixture at 25–30 °C until all solids have dissolved.

-

In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.

-

Slowly add the pyridine solution to the reaction vessel over 2-3 hours, maintaining the temperature at 25-30 °C.

-

Stir the reaction mixture for 5-6 hours and monitor for completion by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to 15-20 °C.

-

Filter the solid product (pantoprazole sulfide) and wash the cake with water.

Part B: Oxidation to this compound[3]

-

The pantoprazole sulfide intermediate is dissolved in a suitable organic solvent system, such as a mixture of toluene and methyl tertiary butyl ether.[3]

-

Hydrogen peroxide and acetic acid are added to the solution.[3]

-

Methyl rhenium trioxide (MTO) is used as a catalyst to promote the oxidation of both the sulfide to a sulfone and the pyridine nitrogen to an N-oxide.[3]

-

The reaction is carried out under controlled temperature conditions to ensure the desired over-oxidation occurs.

-

The resulting this compound is then typically converted to its sodium salt by reacting with sodium hydroxide.[3]

-

The final product can be isolated through crystallization and filtration.

Alternative Synthesis Approach

An alternative method for preparing the N-oxide involves a two-step process where the pyridine precursor is first oxidized, followed by condensation.[4]

-

Oxidation of Pyridine Precursor: 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride is reacted with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide.[4]

-

Condensation: The resulting pyridine N-oxide is then reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base to yield the pantoprazole N-oxide sulfide intermediate.[5]

-

Final Oxidation: This intermediate would then require a subsequent oxidation step to convert the sulfide to a sulfone, yielding the final this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 91.7% | [4] |

| Purity | 99.53% | [4] |

Factors Influencing Impurity Formation

Several process parameters can significantly impact the formation of this compound and other oxidative impurities during the synthesis of pantoprazole:

-

Choice of Oxidizing Agent: The type and concentration of the oxidizing agent are critical. Stronger oxidizing agents or higher concentrations are more likely to lead to the formation of the sulfone N-oxide impurity.[2]

-

Reaction Temperature: The oxidation of the pantoprazole sulfide is typically conducted at low temperatures (0-5 °C) to control the exothermic reaction and minimize the formation of byproducts.[2][6] Higher temperatures can increase the levels of these impurities.[6]

-

pH of the Reaction Medium: The pH can influence the reactivity of both the substrate and the oxidizing agent, potentially favoring the formation of side products.[2]

Conclusion

The synthesis of this compound is primarily of interest for the preparation of an analytical reference standard to ensure the quality and purity of pantoprazole API. The most direct route involves the over-oxidation of the pantoprazole sulfide intermediate using a strong oxidizing system. Careful control of reaction conditions, including the choice of oxidizing agent, temperature, and pH, is crucial to manage the formation of this and other related impurities during the manufacturing of pantoprazole. Further research and publication of detailed experimental data for the targeted synthesis of this compound would be beneficial for the pharmaceutical industry.

References

- 1. Buy Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | 953787-51-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]

- 4. CN111100115A - Method for preparing pantoprazole nitrogen oxide - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Pantoprazole Sulfone N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole Sulfone N-Oxide is a known process-related impurity and potential degradation product of Pantoprazole, a widely prescribed proton pump inhibitor. A thorough understanding of its physical and chemical properties is paramount for the development of robust analytical methods, effective quality control strategies, and ensuring the safety and efficacy of Pantoprazole drug products. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, supported by available quantitative data, detailed experimental protocols, and logical workflows for its analysis.

Chemical and Physical Properties

This compound, a derivative of Pantoprazole, is formed through the oxidation of both the sulfide and the pyridine nitrogen atom of the parent molecule or its intermediates.[1] Its identity is confirmed through various spectroscopic and chromatographic techniques.

General and Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | [2][3] |

| Synonyms | Pantoprazole Sulphone N-Oxide, Pantoprazole Impurity 6 | [2][3][4] |

| CAS Number | 953787-55-8 | [5][6][7] |

| Chemical Formula | C₁₆H₁₅F₂N₃O₆S | [5][6][7] |

| Molecular Weight | 415.37 g/mol | [5][6][7] |

| Appearance | Off-White to Beige or Off-Yellow Solid | [6] |

| Melting Point | >155°C (decomposes); 168-170°C (decomposes) | [5][8] |

| Boiling Point | 687.7±65.0 °C (Predicted) | [4] |

| Solubility | Soluble in Dimethylformamide (DMF) and Methanol. | [5] |

| pKa (Predicted) | 7.70 ± 0.10 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quantification of this compound.

| Spectroscopic Technique | Data | Source(s) |

| UV-Visible Spectroscopy | λmax ≈ 281 nm (in Methanol:Water). The λmax for the closely related Pantoprazole N-oxide is 281 nm, suggesting a similar absorption profile. | [1][9] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks: N-H stretching (~3400 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2941 cm⁻¹), C=N stretching (~1590 cm⁻¹), S=O stretching (~1041 cm⁻¹), and N-O stretching. | [10][11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR data are not readily available in the public domain for this compound. However, spectra would show signals corresponding to the aromatic protons on the benzimidazole and pyridine rings, the methoxy groups, the methylene bridge, and the difluoromethoxy group. | [10] |

| Mass Spectrometry (MS) | Exact Mass: 415.06496270 Da. [M+H]⁺: ~416.07. Fragmentation would likely involve cleavage of the sulfonyl and N-oxide bonds, yielding ions corresponding to the benzimidazole and pyridine moieties. | [7][11][12] |

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A known method for the preparation of this compound involves a two-step process starting from the condensation of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole to form the pantoprazole sulfide intermediate, followed by oxidation. A specific method for the direct synthesis of the sulfone N-oxide impurity is outlined in patent literature.[13][14]

Objective: To synthesize this compound.

Materials:

-

2-chloromethyl-3,4-dimethoxy pyridine hydrochloride

-

5-difluoromethoxy-2-mercapto-1H-benzimidazole

-

Dichloromethane

-

Sodium hydroxide solution

-

Hydrogen peroxide

-

Acetic acid

-

Methyl rhenium trioxide (catalyst)

-

Acetone

Procedure:

-

Synthesis of Pantoprazole Sulfide Intermediate:

-

In a reaction vessel, add 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, and dichloromethane.

-

Slowly add sodium hydroxide solution dropwise.

-

Stir the reaction mixture at 20-30°C for 1-2 hours.

-

Separate the layers and wash the dichloromethane layer to obtain the pantoprazole sulfide intermediate.[13]

-

-

Oxidation to this compound:

-

Under the presence of hydrogen peroxide and acetic acid, use methyl rhenium trioxide as a catalyst to oxidize the pantoprazole sulfide intermediate.[13][14]

-

The reaction conditions (temperature, concentration of reactants) should be carefully controlled to favor the formation of the sulfone N-oxide.

-

-

Formation of Sodium Salt and Purification:

-

The resulting this compound can be converted to its sodium salt by reacting with a sodium hydroxide solution in acetone.

-

Cool the mixture to -5 to 5°C to induce crystallization.

-

The white solid of Pantoprazole Sodium Sulfone N-Oxide impurity can be collected by suction filtration.[13]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the detection and quantification of this compound in bulk drug substances and formulations.[8][15][16]

Objective: To separate and quantify this compound from Pantoprazole and other related impurities.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate buffer (e.g., 0.01 M, pH 7.0) and an organic solvent like acetonitrile.[8][10]

-

Column Temperature: Ambient or controlled (e.g., 30°C).[10]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare a series of working standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve an accurately weighed amount of the Pantoprazole drug substance or product in the diluent to achieve a target concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the peak area and a calibration curve generated from the standard solutions.[10]

Mandatory Visualizations

Formation Pathway of this compound

The following diagram illustrates the formation of this compound as a byproduct during the synthesis of Pantoprazole.

Caption: Formation of this compound during synthesis.

Experimental Workflow for Impurity Analysis

The following diagram outlines a general workflow for the identification and quantification of this compound as an impurity in a drug sample.

Caption: Workflow for the analysis of this compound impurity.

Conclusion

This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals on the physical and chemical properties of this compound. The presented data and experimental protocols are essential for the accurate identification, quantification, and control of this impurity in Pantoprazole active pharmaceutical ingredients and finished products. A thorough understanding and characterization of such impurities are fundamental to ensuring the overall quality, safety, and regulatory compliance of pharmaceutical products.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | 953787-55-8 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 6-(Difluoromethoxy)-2-((3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl)-1H-benzimidazole | C16H15F2N3O6S | CID 23655654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]

- 14. CN105111186B - A kind of preparation method of Pantoprazole Sodium sulfone nitrogen oxidation impurity - Google Patents [patents.google.com]

- 15. akjournals.com [akjournals.com]

- 16. benchchem.com [benchchem.com]

- 17. trace.tennessee.edu [trace.tennessee.edu]

Pantoprazole Sulfone N-Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole Sulfone N-Oxide is a recognized process-related impurity and degradation product of the proton pump inhibitor, Pantoprazole. Its presence in the final active pharmaceutical ingredient (API) is a critical quality attribute that requires careful monitoring and control. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It includes detailed experimental protocols, quantitative data, and visualizations to support research and drug development activities.

Discovery and History

This compound was not discovered as a pharmacologically active agent but was identified through the systematic analysis of impurities in Pantoprazole bulk drug substance. Its history is intrinsically linked to the advancements in analytical techniques and the increasing regulatory scrutiny of pharmaceutical impurities.

A pivotal moment in its public documentation was the 2007 study by G.M. Reddy and colleagues, published in the Journal of Pharmaceutical and Biomedical Analysis.[1] This research detailed the detection of six impurities in Pantoprazole sodium bulk drug substance using High-Performance Liquid Chromatography (HPLC). Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to determine the molecular weights of these impurities. To confirm their structures, the impurities were synthesized and characterized using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2]

In this comprehensive study, this compound was identified and designated as "Impurity-III".[1][2] This work established it as a significant process-related impurity, arising from the over-oxidation of Pantoprazole during synthesis, where both the sulfur atom of the sulfoxide and the nitrogen atom of the pyridine ring are oxidized.[3][4][5][6] It is also known to form as a degradation product under oxidative and photolytic stress conditions.[7]

Physicochemical and Spectroscopic Data

The identity of this compound is confirmed through its distinct physicochemical and spectroscopic properties.

| Property | Value | Source(s) |

| IUPAC Name | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | [8] |

| CAS Number | 953787-55-8 | [4] |

| Molecular Formula | C₁₆H₁₅F₂N₃O₆S | [8] |

| Molecular Weight | 415.37 g/mol | [9] |

| Appearance | Off-White to Light Beige Solid | |

| ¹H NMR (600MHz, DMSO-d₆) | 3.81 (s, 3H, -OCH₃), 3.91 (s, 3H, -OCH₃), 5.22 (s, 2H, -CH₂), 7.04 – 8.03 (m, 6H, Ar-H and -OCHF₂) | [4] |

| Mass (ESI-MS) | m/z: 438 [M+Na]⁺ (for the sodium salt) | [4] |

Note: The provided ¹H NMR data is for the sodium salt of this compound.

Formation Pathways

This compound is primarily formed through two pathways: as a process-related impurity during the synthesis of Pantoprazole and as a degradation product.

Synthetic Pathway

The synthesis of Pantoprazole involves the oxidation of a sulfide intermediate to the desired sulfoxide. Over-oxidation during this critical step can lead to the formation of both the sulfone and the N-oxide functionalities, resulting in this compound.[3][5][6]

Caption: Formation of Pantoprazole and its oxidative impurities.

Degradation Pathway

Forced degradation studies have shown that Pantoprazole can degrade to form this compound, particularly under oxidative and photolytic stress conditions.[7]

Caption: Degradation pathway of Pantoprazole to form impurities.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a method for preparing the sodium salt of this compound.[4]

Step 1: Synthesis of Pantoprazole Sulfide Intermediate

-

React 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base to produce 5-difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridyl)methyl]thio}-1H-benzimidazole (Pantoprazole Sulfide).

Step 2: Oxidation to this compound

-

In a suitable solvent, treat the Pantoprazole Sulfide intermediate with hydrogen peroxide and acetic acid, using methyl rhenium trioxide as a catalyst. The hydrogen peroxide-acetic acid system facilitates the oxidation of the pyridine ring to the N-oxide, while the catalyst promotes the oxidation of the sulfide to the sulfone.

-

Control the molar ratio of the oxidizing agents and the catalyst, as well as the reaction temperature, to achieve the desired over-oxidation.

Step 3: Formation of the Sodium Salt (Optional)

-

React the resulting this compound with sodium hydroxide to form the corresponding sodium salt.

Step 4: Purification

-

The crude product can be purified by standard techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Caption: Workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the detection and quantification of this compound in bulk drug substances and formulations.

Typical HPLC Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 290 nm).

-

Column Temperature: Controlled room temperature or slightly elevated.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent. Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the Pantoprazole sample in the diluent to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the amount of the impurity using the peak area response.

Conclusion

This compound is a critical impurity in the manufacturing of Pantoprazole. Its formation is a consequence of over-oxidation during synthesis or degradation under specific stress conditions. A thorough understanding of its discovery, formation pathways, and analytical characterization is essential for ensuring the quality, safety, and efficacy of Pantoprazole drug products. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

- 1. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]

- 5. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. akjournals.com [akjournals.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. This compound | molsyns.com [molsyns.com]

Methodological & Application

Application Note: HPLC Method for Quantification of Pantoprazole Sulfone N-Oxide

AN-PZ-034

Abstract

This application note details a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pantoprazole Sulfone N-Oxide, a potential impurity and degradation product of Pantoprazole. The method is stability-indicating and can be used for the analysis of bulk drug substances and pharmaceutical formulations.

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, or upon degradation, various related substances can be formed, including this compound.[1][2] The quantification of these impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for a validated HPLC method suitable for the determination of this compound.

Chemical Structure:

-

Analyte Name: this compound

Experimental

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Sonicator

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

A summary of the chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 7.0 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 25 | |

| Flow Rate | 1.0 mL/min[6][7] |

| Column Temperature | 40°C[7] |

| Detection Wavelength | 290 nm[7][8][9] |

| Injection Volume | 10 µL |

| Run Time | 30 min |

Protocols

-

Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 7.0 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial composition).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

-

Bulk Drug: Accurately weigh about 25 mg of the Pantoprazole bulk drug substance, dissolve in and dilute to 50 mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[10]

-

Pharmaceutical Formulation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Pantoprazole to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.[10]

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[7][11]

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% |

The following tables summarize the quantitative data for the HPLC method.

Table 1: Linearity

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 20 | > 0.999 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 0.1 | 0.3 |

Table 3: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Recovery (%) | % RSD |

| 5 | 98.5 - 101.2 | < 2.0 |

| 10 | 99.1 - 100.8 | < 2.0 |

| 15 | 98.9 - 101.5 | < 2.0 |

Table 4: Precision

| Precision Type | % RSD |

| Repeatability (Intra-day) | < 1.0 |

| Intermediate Precision (Inter-day) | < 1.5 |

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described RP-HPLC method is simple, sensitive, and reproducible for the quantification of this compound.[7] The method has been validated and demonstrated to be linear, accurate, and precise. It is suitable for routine quality control analysis of Pantoprazole in bulk drug and pharmaceutical dosage forms.

References

- 1. akjournals.com [akjournals.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Analysis of Degradation Impurities in Pantoprazole Sodium for Injection by HPLC-Q-TOF-MS | Semantic Scholar [semanticscholar.org]

- 7. jocpr.com [jocpr.com]

- 8. ajrconline.org [ajrconline.org]

- 9. scielo.br [scielo.br]

- 10. benchchem.com [benchchem.com]

- 11. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS for the Ultrasensitive Quantification of Pantoprazole Sulfone N-Oxide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] During its synthesis, various process-related impurities can be formed, which must be carefully monitored and controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Pantoprazole Sulfone N-Oxide is a potential genotoxic impurity (PGI) that can arise from the over-oxidation of the pantoprazole sulfide intermediate.[1][2][3] Given its potential genotoxicity, highly sensitive and selective analytical methods are required for its accurate quantification at trace levels.

This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The method utilizes electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, making it suitable for quality control in bulk drug substances.[3]

Experimental Protocols

This section details the validated methodology for the quantification of this compound.

2.1. Liquid Chromatography (LC) Conditions

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

| Parameter | Specification |

| Column | Agilent Infinity Lab Poroshell 120 EC-C18 (2.1 mm × 100 mm, 2.7 µm) or equivalent[3] |

| Mobile Phase A | 10 mmol·L-1 Ammonium Acetate with 0.05% Formic Acid in Water[3] |

| Mobile Phase B | Acetonitrile[3] |

| Flow Rate | 0.4 mL/min[3] |

| Gradient Program | A linear gradient optimized to separate the analyte from Pantoprazole and other impurities[3][4] |

| Injection Volume | 5 µL[4] |

| Column Temperature | 30°C - 40°C[5][6] |

2.2. Mass Spectrometry (MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in positive ion ESI mode.

| Parameter | Specification |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[3] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |

| Ion Spray Voltage | 5500 V[5] |

| Source Temperature | 500 °C[5] |

| Collision Gas | Nitrogen[5] |

2.3. MRM Transitions

The optimized mass ion-pairs for quantification are as follows:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 415.9 | 232.2[3] |

| Pantoprazole (for confirmation) | 384.1 | 200.1[5] |

| Pantoprazole N-Oxide (related impurity) | 400.0 | 216.1[3] |

2.4. Preparation of Standards and Samples

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to obtain a known stock concentration.[6]

-

Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards covering the desired linear range (e.g., 0.3-10.8 ng/mL).[3]

-

Sample Preparation (Bulk Drug):

Data and Performance

The method was validated for specificity, linearity, sensitivity, accuracy, and precision.[1] The quantitative performance data for this compound is summarized below.

| Validation Parameter | Result |

| Linearity Range | 0.3 - 10.8 ng/mL[3] |

| Correlation Coefficient (r) | 0.9996[3] |

| Limit of Detection (LOD) | 0.05 ng/mL[3] |

| Limit of Quantification (LOQ) | 0.27 ng/mL[3] |

| Accuracy (% Recovery) | 100.1% (RSD = 3.5%, n=9)[3] |

In an analysis of four batches of S-pantoprazole sodium, the levels of this compound ranged from 0.16 to 0.34 µg·g-1, demonstrating the method's suitability for routine quality control.[3]

Visualizations

Diagrams illustrating the analytical workflow and the chemical formation pathway provide a clear overview for researchers.

Conclusion

The described LC-MS/MS method is rapid, accurate, sensitive, and highly selective for the determination of this compound.[3] Its low limit of quantification allows for the effective control of this potential genotoxic impurity in pantoprazole bulk drug substance, ensuring compliance with regulatory standards and contributing to the overall safety of the pharmaceutical product.

References

- 1. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Chromatographic Separation of Pantoprazole and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of pantoprazole and its related impurities. Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy.[1] The following methods are based on established pharmacopeial procedures and validated scientific literature, ensuring reliability and reproducibility.[1]

Introduction

Pantoprazole sodium, a substituted benzimidazole, functions by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells, thereby reducing gastric acid secretion.[1] During its synthesis and storage, several process-related impurities and degradation products can arise.[1] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) have established stringent limits for these impurities.[1]

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the separation and quantification of pantoprazole and its impurities.[2][3] These methods, particularly when they are stability-indicating, are crucial for quality control in the pharmaceutical industry. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and placebo components.

Forced degradation studies are essential for the development of stability-indicating methods. Pantoprazole is known to degrade under acidic, oxidative, and photolytic conditions, while it is relatively stable under alkaline and thermal stress.[4][5] The major degradation products often include pantoprazole sulfone and pantoprazole sulfide.[4][5]

Experimental Protocols

This section outlines detailed methodologies for the separation of pantoprazole and its impurities using HPLC and UPLC.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative gradient HPLC method for the analysis of pantoprazole and its related substances.

2.1.1. Instrumentation and Materials

-

HPLC System: A gradient HPLC system with a UV or Photodiode Array (PDA) detector.[1]

-

Column: Hypersil ODS (125 x 4.0 mm, 5 µm) or Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm).[4][6][7]

-

Chemicals and Reagents:

-

Pantoprazole Sodium Reference Standard (RS)

-

Reference standards for known impurities (e.g., Impurity A, B, C, D, E, F, Sulfone, Sulfide)[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate or Dibasic potassium phosphate[7][8]

-

Ammonium acetate[6]

-

Orthophosphoric acid[6]

-

Sodium hydroxide[1]

-

Water (HPLC grade or purified)

-

-

Glassware: Volumetric flasks, pipettes, and autosampler vials (amber or low-actinic glass recommended to protect from light).[9]

2.1.2. Preparation of Solutions

-

Diluent: A mixture of acetonitrile and water (1:1 v/v) or a suitable buffer solution.[9]

-

Buffer Preparation (Example):

-

Phosphate Buffer: Dissolve 1.74 g of dibasic potassium phosphate in 1000 mL of water, and adjust the pH to 7.0 with orthophosphoric acid.[7][9]

-

Ammonium Acetate Buffer: Prepare a 0.01 M ammonium acetate solution and add 1 mL of triethylamine per liter. Adjust the pH to 4.5 with orthophosphoric acid.[6]

-

-

Mobile Phase:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Pantoprazole Sodium RS in the diluent to obtain a known concentration (e.g., 0.4 mg/mL).[1]

-

Impurity Stock Solutions: Prepare individual or mixed stock solutions of the known pantoprazole impurities in the diluent at appropriate concentrations.[1]

-

System Suitability Solution (SSS): Prepare a solution containing pantoprazole and key impurities (e.g., pantoprazole sulfone) to verify resolution and other system suitability parameters.[1][7]

-

Sample Solution: Accurately weigh and dissolve the pantoprazole bulk drug or a powdered portion of the pharmaceutical formulation in the diluent to achieve a target concentration similar to the standard solution.[7]

2.1.3. Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Hypersil ODS (125 x 4.0 mm, 5 µm)[7] | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[6] |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0)[4] | 0.01 M Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (70:30)[6] |

| Mobile Phase B | Acetonitrile[4] | 0.01 M Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (30:70)[6] |

| Gradient Program | Time (min) | %B |

| 0 | 20 | |

| 40 | 80 | |

| 45 | 20 | |

| 50 | 20[7] | |

| Flow Rate | 1.0 mL/min[4][7] | 1.0 mL/min[6] |

| Column Temperature | 40°C[7] | 30°C[6] |

| Detection Wavelength | 290 nm[4][7] | 290 nm[6] |

| Injection Volume | 20 µL[8] | Not Specified |

2.1.4. Data Analysis and System Suitability

-

System Suitability: Inject the SSS and verify that the resolution between pantoprazole and critical impurity peaks is greater than 1.5.[11] The relative standard deviation (%RSD) for replicate injections of the standard solution should be not more than 2.0%.[9]

-

Quantification: Calculate the percentage of each impurity in the sample using the following formula:

-

% Impurity = (Areaimpurity / Areastandard) × (Concstandard / Concsample) × 100

-

Ultra-Performance Liquid Chromatography (UPLC) Method

This protocol provides a faster analysis time compared to conventional HPLC.

2.2.1. Instrumentation and Materials

-

UPLC System: A UPLC system with a PDA detector.

-

Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or Restek Ultra Biphenyl (100 x 2.1 mm, 3.0 µm).[3][8]

-

Chemicals and Reagents: As listed for the HPLC method.

2.2.2. Preparation of Solutions

Prepare solutions as described in the HPLC method, adjusting concentrations as necessary for the sensitivity of the UPLC system.

2.2.3. Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[3] | Restek Ultra Biphenyl (100 x 2.1 mm, 3.0 µm)[8] |

| Mobile Phase A | Buffer: Solvent Mixture (85:15) (Buffer: 1.32 g/L Dibasic Ammonium Phosphate, pH 7.5; Solvent Mixture: Acetonitrile:Methanol 70:30)[10] | 65:35 (v/v) Potassium dihydrogen/dipotassium hydrogen phosphate buffer (pH 7.40)–acetonitrile mixture[8] |

| Mobile Phase B | Solvent Mixture (Acetonitrile:Methanol 70:30)[10] | Not applicable (Isocratic) |

| Gradient Program | Gradient elution mode[10] | Isocratic |

| Flow Rate | 0.4 mL/min[10] | 0.25 mL/min[8] |

| Column Temperature | Not Specified | Not Specified |

| Detection Wavelength | 290 nm[10] | 290 nm[8] |

| Injection Volume | Not Specified | 3.5 µL[8] |

Data Presentation

The following tables summarize quantitative data for the chromatographic separation of pantoprazole and its impurities.

Table 1: System Suitability and Validation Parameters for HPLC Methods

| Parameter | Method 1 | Method 2 |

| Linearity (r) | 0.999[4] | 0.999[6] |

| Recovery (%) | 97.9 - 103[4] | 97.6 - 105.8[6] |

| LOD (µg/mL) | 0.043 - 0.047[4] | 0.099 - 1.48[6] |

| LOQ (µg/mL) | 0.13 - 0.14[4] | Not specified |

| Precision (%RSD) | < 10[7] | 0.55 - 1.90[6] |

Table 2: Relative Retention Times (RRT) of Pantoprazole Impurities

| Impurity | RRT (Approximate) |

| Pantoprazole Sulfone (Impurity A) | 0.80 - 0.9[4][12] |

| Pantoprazole Sulfide (Impurity B) | 1.4 - 1.63[4][12] |

| Impurity C | Varies |

| Impurity D + F | ~1.1[12] |

| Impurity E | ~1.3[12] |

Note: RRTs are dependent on the specific chromatographic conditions and should be experimentally verified.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Pantoprazole Impurity Analysis

Caption: Workflow for pantoprazole impurity analysis.

Diagram 2: Forced Degradation Study Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jgtps.com [jgtps.com]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. academic.oup.com [academic.oup.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. jgtps.com [jgtps.com]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. scribd.com [scribd.com]

Introduction

Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1] To ensure the safety and efficacy of pharmaceutical products, regulatory bodies like the International Conference on Harmonisation (ICH) mandate the development of stability-indicating assay methods.[2] These methods are crucial for identifying and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, which can form during manufacturing, storage, or administration.[3] This application note details a validated, stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of pantoprazole and its process-related and degradation impurities.

The method described herein is designed to separate pantoprazole from its major degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[4] Pantoprazole is known to be labile in acidic and oxidative environments, leading primarily to the formation of sulfone and sulfide impurities.[3][5] The drug exhibits greater stability under alkaline and dry heat conditions.[6] This protocol provides a robust framework for researchers, scientists, and drug development professionals to assess the stability of pantoprazole in bulk drug and pharmaceutical formulations.

Experimental Protocols

Instrumentation and Reagents

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible or Diode-Array Detector (DAD), gradient pump, autosampler, and column oven.

-

Chemicals: Pantoprazole sodium reference standard, acetonitrile (HPLC grade), methanol (HPLC grade), potassium dihydrogen phosphate, sodium hydroxide, hydrochloric acid, and hydrogen peroxide (30%).

-

Chromatographic Column: A reversed-phase C18 column, such as Hypersil ODS (250 mm x 4.6 mm, 5 µm particle size), is recommended.[3][6]

Preparation of Solutions

-

Mobile Phase A (Buffer): Prepare a 0.01 M solution of potassium dihydrogen phosphate and adjust the pH to 7.0 with a suitable base.[3]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[3]

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of pantoprazole sodium reference standard in 25 mL of methanol.[5]

-

Working Standard Solution (15-20 µg/mL): Dilute the stock solution appropriately with the diluent to achieve the desired final concentration for analysis.[1]

Protocol 1: Chromatographic Analysis

The separation of pantoprazole and its related substances is achieved using a gradient elution method. The optimized chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Column | Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)[3][6] | | Mobile Phase | A: 0.01 M Phosphate Buffer (pH 7.0) B: Acetonitrile[3] | | Gradient Program | Time (min) | %A | %B | | | 0 | 70 | 30 | | | 10 | 40 | 60 | | | 15 | 40 | 60 | | | 20 | 70 | 30 | | Flow Rate | 1.0 mL/min[3][6] | | Detection Wavelength | 290 nm[3][6] | | Injection Volume | 20 µL[4] | | Column Temperature | Ambient or 30°C |

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[3] Prepare stressed samples by subjecting a 1 mg/mL solution of pantoprazole to the following conditions.

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M HCl and heat at 80°C for 8 hours.[5] Cool the solution and neutralize it with 1M NaOH before diluting to the final concentration with the diluent.

-

Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M NaOH and heat at 80°C for 8 hours.[5] Cool the solution and neutralize it with 1M HCl before diluting. Pantoprazole is generally found to be stable under alkaline conditions.[6]

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂).[5] Keep the solution at room temperature for 48 hours before diluting to the final concentration.

-

Thermal Degradation: Expose the solid pantoprazole powder to dry heat in an oven at 60°C for 24 hours.[5] Dissolve the stressed powder in methanol and then dilute to the final concentration. The drug is generally stable to dry heat.[6]

-

Photolytic Degradation: Expose the pantoprazole stock solution (1 mg/mL in methanol) to direct sunlight or a photostability chamber for a specified duration (e.g., 15 days).[5] A control sample should be stored in the dark. Dilute the exposed sample to the final concentration before analysis.

Visualizations

Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.

Caption: Primary degradation pathways of pantoprazole under various stress conditions.

Results and Data Presentation

The described HPLC method effectively separates pantoprazole from its degradation products. System suitability parameters must be established to ensure the performance of the chromatographic system.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Repeatability (RSD%) | ≤ 2.0% for peak area and retention time |

Forced degradation studies confirm the stability-indicating nature of the method. Pantoprazole shows significant degradation under acidic, oxidative, and photolytic conditions, while remaining relatively stable under alkaline and thermal stress.[3][6]

Table 3: Summary of Forced Degradation Study Results

| Stress Condition | Observation | Major Degradation Products Identified |

|---|---|---|

| Acid Hydrolysis (1M HCl, 80°C) | Substantial degradation observed[3] | Sulfide Impurity (RRT ~1.63)[3] |

| Alkaline Hydrolysis (1M NaOH, 80°C) | Stable, minimal degradation[6] | - |

| Oxidative (30% H₂O₂) | Substantial degradation observed[3] | Sulfone Impurity (RRT ~0.80)[1][3] |

| Thermal (Dry Heat, 60°C) | Stable, minimal degradation[6] | - |

| Photolytic (Sunlight/UV) | Moderate degradation observed[1][6] | Sulfone, N-oxide impurities[1] |

(RRT = Relative Retention Time)

The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[4]

Table 4: Method Validation Summary

| Parameter | Typical Results |

|---|---|

| Specificity | No interference from blank, excipients, or degradation products at the retention time of pantoprazole.[6] |

| Linearity (r²) | ≥ 0.999 over the concentration range.[3][4] |

| Accuracy (% Recovery) | 97.9% - 103.0%[3][6] |

| Precision (% RSD) | Intra-day & Inter-day RSD values < 2.0%[4] |

| Limit of Detection (LOD) | 0.043 - 0.047 µg/mL[3] |

| Limit of Quantitation (LOQ) | 0.13 - 0.14 µg/mL[3] |

| Robustness | Unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[3] |

Conclusion

The stability-indicating HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of pantoprazole in the presence of its degradation products and process-related impurities. The method successfully separates the main degradants, namely the sulfone and sulfide impurities, from the parent drug. This protocol is suitable for routine quality control analysis and stability studies of pantoprazole in both bulk drug substance and finished pharmaceutical formulations, aligning with the requirements of regulatory agencies.

References

Application Note: Quantification of Pantoprazole Sulfone N-Oxide in Bulk Drug Substance

Introduction

Pantoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders. During the synthesis and storage of pantoprazole, various process-related impurities and degradation products can emerge. Pantoprazole Sulfone N-Oxide is one such potential impurity that requires careful monitoring to ensure the quality, safety, and efficacy of the final drug product.[1][2] This application note provides detailed protocols for the quantification of this compound in bulk pantoprazole drug substance using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), in accordance with the International Council for Harmonisation (ICH) guidelines.[1]

Physicochemical Properties of Pantoprazole and Related Compounds

A thorough understanding of the physicochemical properties of pantoprazole and its impurities is fundamental for the development of robust analytical methods.

| Property | Pantoprazole | Pantoprazole Sulfone | This compound |

| IUPAC Name | 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole[3] |

| Molecular Formula | C₁₆H₁₅F₂N₃O₄S | C₁₆H₁₅F₂N₃O₅S | C₁₆H₁₅F₂N₃O₆S[3] |

| Molecular Weight | 383.37 g/mol | 399.37 g/mol [4] | 415.37 g/mol |

| CAS Number | 102625-70-7 | 127780-14-9 | 953787-55-8[5] |

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of pantoprazole and its related substances.[6] UPLC methods offer the advantage of shorter analysis times and reduced solvent consumption.[7]

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for the effective separation of this compound from the parent drug and other impurities.[6][8]

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Instrumentation | Gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector[1] |

| Column | Hypersil ODS, C18 (125 x 4.0 mm, 5 µm) or equivalent[9] |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0)[8][10] |

| Mobile Phase B | Acetonitrile[8][10] |

| Gradient Program | A suitable gradient program should be employed to ensure adequate separation[10] |

| Flow Rate | 1.0 mL/min[1][11] |

| Column Temperature | 40°C[8][11] |

| Detection Wavelength | 290 nm[1][11][12] |

| Injection Volume | 20 µL[11] |

| Diluent | Acetonitrile and 0.1 M Sodium Hydroxide (50:50, v/v)[10] |

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers a rapid and sensitive approach for the quantification of impurities.[7]

Table 2: UPLC Method Parameters

| Parameter | Condition |

| Instrumentation | Waters-Acquity UPLC system with a PDA detector[7] |

| Column | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[7][10] |

| Mobile Phase A | 0.01 M Di-Basic Ammonium Phosphate buffer (pH 7.5)[7][10] |

| Mobile Phase B | Acetonitrile:Methanol (70:30, v/v)[7][10] |

| Gradient Program | A gradient elution is utilized for rapid separation[10] |

| Flow Rate | 0.4 mL/min[7][10] |

| Detection Wavelength | 290 nm[7][10] |

Experimental Protocols

Preparation of Solutions

Diluent: Prepare a mixture of acetonitrile and 0.1 M sodium hydroxide in a 50:50 (v/v) ratio.[8][10]

Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a solution with a known concentration of about 100 µg/mL.

Standard Solution: Dilute the Standard Stock Solution with the diluent to achieve a final concentration of approximately 1 µg/mL.

System Suitability Solution: Accurately weigh about 25 mg of Pantoprazole reference standard into a 50 mL volumetric flask.[9] Add a known quantity of this compound stock solution to achieve a final concentration of approximately 1 µg/mL. Dissolve and dilute to volume with the diluent.

Sample Solution: Accurately weigh about 25 mg of the Pantoprazole bulk drug substance into a 50 mL volumetric flask.[9] Dissolve and dilute to volume with the diluent.[9]

Chromatographic Procedure

-

Equilibrate the chromatographic system with the mobile phase for at least 30 minutes.

-

Inject the diluent as a blank to ensure the absence of interfering peaks.

-

Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are met. The resolution between pantoprazole and this compound should be greater than 2.0.[11]

-

Inject the Standard Solution in replicate (e.g., n=6) and check the precision of the peak areas. The relative standard deviation (RSD) should be not more than 5.0%.[12]

-

Inject the Sample Solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the content of this compound in the sample using the external standard method.

Data Presentation

Table 3: System Suitability Requirements

| Parameter | Acceptance Criteria |

| Resolution (Pantoprazole vs. This compound) | ≥ 2.0[11] |

| Tailing Factor (Pantoprazole Peak) | ≤ 2.0[9][12] |

| Theoretical Plates | > 2000 |

| %RSD for replicate injections of standard | ≤ 5.0%[12] |

Table 4: Quantification of this compound in a Sample Batch

| Sample ID | Peak Area of this compound | Concentration (µg/mL) | % w/w in Bulk Drug |

| Batch 001 | 12345 | 1.05 | 0.021% |

| Batch 002 | 11987 | 1.02 | 0.020% |

| Batch 003 | 12567 | 1.07 | 0.021% |

Visualizations

Caption: Experimental Workflow for Quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 953787-55-8 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. jgtps.com [jgtps.com]

- 8. scielo.br [scielo.br]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. jocpr.com [jocpr.com]

- 12. merckmillipore.com [merckmillipore.com]

Application of Pantoprazole Sulfone N-Oxide in Pharmaceutical Quality Control: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole, a proton pump inhibitor, is a widely prescribed medication for the management of acid-related gastrointestinal disorders. The manufacturing process and storage of pantoprazole can lead to the formation of related substances and impurities, which must be diligently monitored and controlled to ensure the safety and efficacy of the final drug product. Pantoprazole Sulfone N-Oxide is a known process-related impurity and a degradation product of pantoprazole.[1] Its presence in the final drug product must be carefully controlled to meet the stringent requirements of regulatory authorities.[2][3]

This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical quality control. These guidelines are intended for researchers, scientists, and drug development professionals involved in analytical method development, validation, and routine quality control testing of pantoprazole.

Significance of this compound in Quality Control

This compound serves as a critical reference standard for the following applications in pharmaceutical quality control:

-

Impurity Profiling: Accurate identification and quantification of this compound in bulk drug substances and finished pharmaceutical products.

-

Analytical Method Validation: Development and validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying this impurity from the active pharmaceutical ingredient (API) and other related substances.

-

Forced Degradation Studies: Understanding the degradation pathways of pantoprazole under various stress conditions (e.g., oxidative, photolytic) where this compound may be formed.[2][4]

Data Presentation: Formation of Pantoprazole Impurities under Forced Degradation

The following table summarizes the formation of key pantoprazole degradation products under various stress conditions. It is important to note that the extent of degradation and the specific impurities formed are highly dependent on the experimental conditions.

| Stress Condition | Reagent/Condition | Duration | Pantoprazole Degradation (%) | Major Impurities Detected | Reference |

| Acidic Hydrolysis | 1M HCl | 8 hours at 80°C | Substantial | Sulfide | [5][6] |

| Alkaline Hydrolysis | 1M NaOH | 8 hours at 80°C | Stable | - | [5][6] |

| Oxidative | 3% H₂O₂ | 24 hours | Significant | Sulfone, N-Oxide, Sulfone N-Oxide | [2][4] |

| Thermal | Dry Heat | 1 hour at 80°C | Stable | - | [5] |

| Photolytic | UV light and Sunlight | 7 days | Miniscule to some degradation | N-Oxide, Sulfone N-Oxide | [2][4][5] |

Experimental Protocols

Synthesis of this compound Reference Standard

This protocol describes a method for the synthesis of this compound, which can be used as a reference standard. The synthesis involves a two-step process: the formation of the thioether intermediate followed by oxidation.

Step 1: Synthesis of 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole (Thioether Intermediate)

-

In a suitable reaction vessel, dissolve 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole in an appropriate organic solvent (e.g., dichloromethane).

-

Slowly add a solution of sodium hydroxide while stirring.

-

Maintain the reaction mixture at a controlled temperature (e.g., 20-30°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, separate the organic layer, wash it with water, and evaporate the solvent under reduced pressure to obtain the crude thioether intermediate.

Step 2: Oxidation to this compound

-

Dissolve the crude thioether intermediate from Step 1 in a mixture of acetic acid and an appropriate organic solvent.

-

Add a catalyst, such as methyl rhenium trioxide.

-

Slowly add hydrogen peroxide to the reaction mixture, maintaining a controlled temperature.

-

Monitor the reaction by HPLC until the desired level of oxidation is achieved. The use of an oxidizing system like hydrogen peroxide-acetic acid can oxidize the pyridine ring to its N-oxide and the thioether to a sulfone.

-

Upon completion, quench the reaction and neutralize the mixture.

-

Extract the product with a suitable organic solvent.

-

Purify the crude this compound by recrystallization or column chromatography to obtain a high-purity reference standard.

-

The final product can be converted to its sodium salt by reacting with sodium hydroxide.

Diagram of Synthesis Pathway:

Forced Degradation Study of Pantoprazole

This protocol outlines the procedure for conducting forced degradation studies on pantoprazole to identify and quantify degradation products, including this compound.

-

Preparation of Stock Solution: Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[6]

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 1M HCl and heat at 80°C for 8 hours. After cooling, neutralize the solution with an equivalent amount of 1M NaOH.[6]

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1M NaOH and heat at 80°C for 8 hours. After cooling, neutralize with an equivalent amount of 1M HCl.[6]

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) and keep the solution at room temperature for 24 hours.[2]

-

Thermal Degradation: Keep the solid pantoprazole powder in an oven at 80°C for 1 hour.[5]

-

Photolytic Degradation: Expose a solution of pantoprazole (e.g., 1 mg/mL in methanol) to UV light (e.g., 254 nm) and sunlight for 7 days. Prepare a control sample stored in the dark.[2][6]

-

-

Sample Preparation for Analysis: Dilute the stressed samples to a suitable final concentration with the mobile phase for HPLC analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Experimental Workflow for Forced Degradation Study:

HPLC Method for Quantification of Pantoprazole and Impurities

This protocol describes a typical reversed-phase HPLC method for the separation and quantification of pantoprazole and its related impurities, including this compound.

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of a buffer (e.g., 0.01 M phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 290 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

Procedure:

-

Standard Preparation: Prepare a standard solution of Pantoprazole and a separate standard solution of this compound (if available) of known concentrations in the diluent.

-

Sample Preparation: Dissolve a known amount of the pantoprazole drug substance or the stressed sample in the diluent to obtain a suitable concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the amount of this compound in the sample by comparing its peak area with the peak area of the this compound standard. If a reference standard is not available, the percentage of the impurity can be estimated using the relative response factor with respect to pantoprazole.[2]

Analytical Workflow for Impurity Quantification:

Conclusion

The application of this compound as a reference standard is essential for ensuring the quality, safety, and efficacy of pantoprazole drug products. By utilizing the detailed protocols for synthesis, forced degradation, and HPLC analysis provided in this document, researchers and quality control professionals can accurately identify and quantify this critical impurity. Adherence to these methodologies will support robust analytical method development and validation, ultimately contributing to the production of high-quality pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pantoprazole Sulfone N-Oxide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Pantoprazole Sulfone N-Oxide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to ensure successful experimental outcomes.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of this compound | 1. Incomplete oxidation of the sulfide intermediate.[1][2] 2. Insufficient amount or activity of the oxidizing agent.[1][3] 3. Sub-optimal reaction temperature.[4][5] | 1. Monitor the reaction progress using HPLC to ensure complete conversion of the starting material.[4] 2. Increase the molar ratio of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) to the sulfide intermediate.[1] Consider using a catalyst like methyl rhenium trioxide (MTO) to drive the reaction to the desired sulfone N-oxide.[6] 3. Optimize the reaction temperature. While low temperatures (0-5 °C) are generally used to control exothermic reactions and minimize byproducts in pantoprazole synthesis, the formation of the sulfone N-oxide might require different conditions.[4][5] |

| Formation of Multiple Impurities | 1. Non-selective oxidation leading to a mixture of sulfoxide, sulfone, and N-oxide species.[1][4][5] 2. Degradation of the product under the reaction conditions. | 1. Carefully select the oxidizing agent and control its stoichiometry.[1][3] The use of a selective catalyst system, such as hydrogen peroxide with MTO, can favor the formation of the sulfone N-oxide.[6] 2. Control the reaction pH and temperature to minimize degradation.[4] |

| Difficulty in Product Purification | 1. Co-elution of the desired product with other structurally similar impurities (e.g., Pantoprazole Sulfone) during chromatography.[5][7] 2. Similar solubility profiles of the product and byproducts.[8] | 1. Develop a specific HPLC method for the separation and quantification of this compound. This may involve adjusting the mobile phase composition, pH, and column type.[4] 2. Exploit differences in the solubility of the sodium salts of the product and impurities at a specific pH range for selective precipitation.[8] Recrystallization from a suitable solvent system can also be effective.[1] |

| Inconsistent Reaction Outcomes | 1. Variability in the quality of starting materials or reagents. 2. Poor control over reaction parameters such as temperature, pH, and addition rate of reagents.[4][8] | 1. Ensure the purity of the pantoprazole sulfide intermediate and the concentration of the oxidizing agent before starting the reaction. 2. Maintain strict control over all reaction parameters. Use a temperature-controlled reaction vessel and ensure slow, controlled addition of the oxidizing agent.[4] |

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main challenge lies in achieving selective and complete oxidation of both the sulfide group to a sulfone and the pyridine nitrogen to an N-oxide, without generating a complex mixture of other oxidized byproducts such as Pantoprazole N-Oxide and Pantoprazole Sulfone.[4][5][8] Controlling the stoichiometry of the oxidizing agent and the reaction conditions is critical.[3]

Q2: Which oxidizing agents are suitable for the synthesis of this compound?

While various oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium hypochlorite are used for pantoprazole synthesis, a combination of hydrogen peroxide and a catalyst like methyl rhenium trioxide (MTO) has been specifically reported for the preparation of this compound.[1][6] This catalytic system can facilitate the over-oxidation to the sulfone and the N-oxidation.[6]

Q3: How can I monitor the progress of the synthesis reaction?

High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction.[4] A validated HPLC method can be used to quantify the consumption of the pantoprazole sulfide intermediate and the formation of this compound and other related impurities.[4]

Q4: What is a typical purification strategy for this compound?

Purification can be challenging due to the presence of structurally similar impurities.[5][7] Common techniques include:

-

Column Chromatography: This is a standard method for separating the desired product from byproducts.[1]

-

Recrystallization: This can be effective if a suitable solvent system that selectively crystallizes the desired product is identified.[1]

-

pH-Mediated Precipitation: Adjusting the pH of the solution can exploit differences in the solubility of the sodium salts of the sulfone, sulfoxide, and N-oxide species to achieve separation.[8]

Q5: Are there any specific safety precautions I should take during the synthesis?

Yes, standard laboratory safety precautions should be followed. Oxidizing agents can be hazardous and should be handled with care. The reactions may be exothermic, so it is important to control the temperature, especially during the addition of the oxidizing agent.[4] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Experimental Protocols

Synthesis of this compound

This protocol is based on the principles of over-oxidation of a pantoprazole intermediate.

Step 1: Synthesis of Pantoprazole Sulfide Intermediate [4]

-

In a reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and sodium hydroxide in deionized water.

-

In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.

-

Slowly add the pyridine solution to the benzimidazole solution while maintaining the temperature at 25-30°C.

-

Stir the mixture for several hours until the reaction is complete (monitored by HPLC).

-

Filter the precipitated pantoprazole sulfide and wash it with water.

Step 2: Oxidation to this compound [6]

-

Dissolve the pantoprazole sulfide intermediate in a suitable organic solvent.

-

Add a catalyst, such as methyl rhenium trioxide (MTO).[6]

-

Slowly add an excess of an oxidizing agent, such as hydrogen peroxide, while maintaining a controlled temperature.[6] The molar ratio of the oxidizing agent to the sulfide intermediate will need to be optimized to achieve both sulfone formation and N-oxidation.

-

Monitor the reaction by HPLC until the desired product is maximized.

-

Quench any excess oxidizing agent.

-

Extract the product into an organic solvent.

-

Purify the crude product using column chromatography or recrystallization.[1]

HPLC Method for Impurity Analysis

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4]

-

Flow Rate: Typically around 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 290 nm).[4]

-

Quantification: Compare the peak area of the this compound in the sample to that of a qualified reference standard.[4]

Visualizations

Caption: Synthetic pathways leading to Pantoprazole and related oxidative impurities.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | 953787-51-4 [smolecule.com]

- 3. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing HPLC Separation of Pantoprazole and Pantoprazole Sulfone N-Oxide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of pantoprazole and its related substance, Pantoprazole Sulfone N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges in the HPLC separation of pantoprazole and this compound?

The primary challenges in separating pantoprazole from its sulfone and N-oxide impurities lie in their structural similarities, which can result in poor resolution and co-elution. Pantoprazole is known to degrade under acidic and oxidative conditions, with pantoprazole sulfone being a major degradation product under oxidative stress.[1][2] The N-oxide is another potential impurity and degradation product that needs to be effectively separated for accurate quantification.[3][4]

Q2: What is a suitable starting HPLC method for the analysis of pantoprazole and its related substances?